

# Technical Guide: (+/-)-3-Hydroxy-γ-butyrolactone (CAS 5469-16-9)

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## Compound of Interest

Compound Name: 2(3H)-Furanone, dihydro-4-hydroxy-

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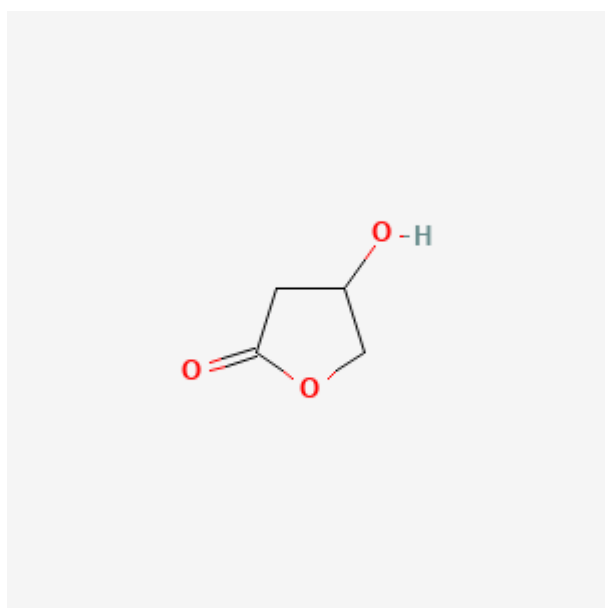
## Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of the compound correctly associated with CAS number 5469-16-9: (+/-)-3-Hydroxy-γ-butyrolactone. This molecule, also known as 4-hydroxydihydrofuran-2(3H)-one, is a crucial chiral building block in the pharmaceutical industry. Due to significant confusion in commercial supplier databases, this paper clarifies that CAS 5469-16-9 does not pertain to 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, whose correct CAS number is 73963-42-5. This document consolidates key physicochemical data, details common experimental protocols for its synthesis and analysis, and presents logical workflows for its preparation and characterization.

## Chemical Identity and Structure

Initially, a notable discrepancy exists in public databases regarding CAS 5469-16-9. Authoritative sources such as the NIST Chemistry WebBook and PubChem definitively identify this CAS number with (+/-)-3-Hydroxy-γ-butyrolactone. It is a five-membered lactone ring featuring a hydroxyl group on the carbon atom beta to the carbonyl group (C3 position). This hydroxyl group introduces a chiral center, making the molecule exist as two enantiomers, (R) and (S). The racemic mixture is denoted as (+/-)-3-Hydroxy-γ-butyrolactone.

- IUPAC Name: 4-hydroxyoxolan-2-one[1]
- Synonyms: (+/-)-3-Hydroxy-gamma-butyrolactone, 4-Hydroxydihydrofuran-2(3H)-one, 3,4-Dihydroxybutanoic acid  $\gamma$ -lactone[1][2]
- Molecular Formula:  $C_4H_6O_3$ [1][3]
- Molecular Weight: 102.09 g/mol [1][3]
- Chemical Structure:



(Image Source: PubChem CID 95652)

## Physicochemical and Spectroscopic Properties

The physical and chemical properties of (+/-)-3-Hydroxy- $\gamma$ -butyrolactone are summarized below. These properties are crucial for its handling, storage, and application in synthesis.

### Table 1: Physicochemical Properties

| Property                              | Value                                    | Reference(s) |
|---------------------------------------|--|--------------|
| Appearance                            | Colorless to pale yellow liquid or solid | [4]          |
| Melting Point                         | 68 °C                                    | [2][5]       |
| Boiling Point                         | 98-100 °C at 0.3 mmHg                    | [4][5]       |
| Density                               | 1.241 - 1.393 g/cm <sup>3</sup>          | [2][4]       |
| Refractive Index (n <sup>20</sup> /D) | 1.464                                    | [4][5]       |
| Water Solubility                      | Miscible                                 | [4]          |
| logP (Octanol/Water)                  | -0.706                                   | [6]          |
| pKa (Predicted)                       | 12.87 ± 0.20                             |              |

**Table 2: Spectroscopic Data Identifiers**

| Spectroscopic Data     | Availability / Key Information                      | Reference(s) |
|------------------------|---|--------------|
| <sup>1</sup> H NMR     | Spectrum available                                  | [5][7]       |
| <sup>13</sup> C NMR    | Spectrum available                                  | [5]          |
| Mass Spectrum (EI)     | Spectrum available in NIST WebBook                  | [5]          |
| IR Spectrum            | Data available                                      |              |
| Kovats Retention Index | Standard non-polar: 1153-1185; Standard polar: 2457 | [1]          |

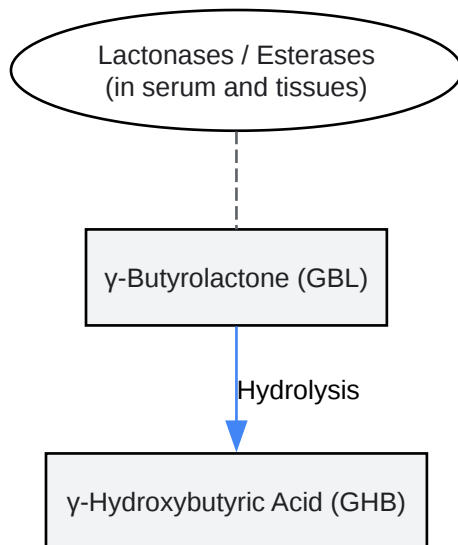
## Biological Significance and Applications

(+/-)-3-Hydroxy-γ-butyrolactone, particularly its enantiomerically pure forms, serves as a high-value chiral synthon in the pharmaceutical industry.[8] The specific stereochemistry of the hydroxyl group is fundamental to the biological activity of the final active pharmaceutical ingredients (APIs).

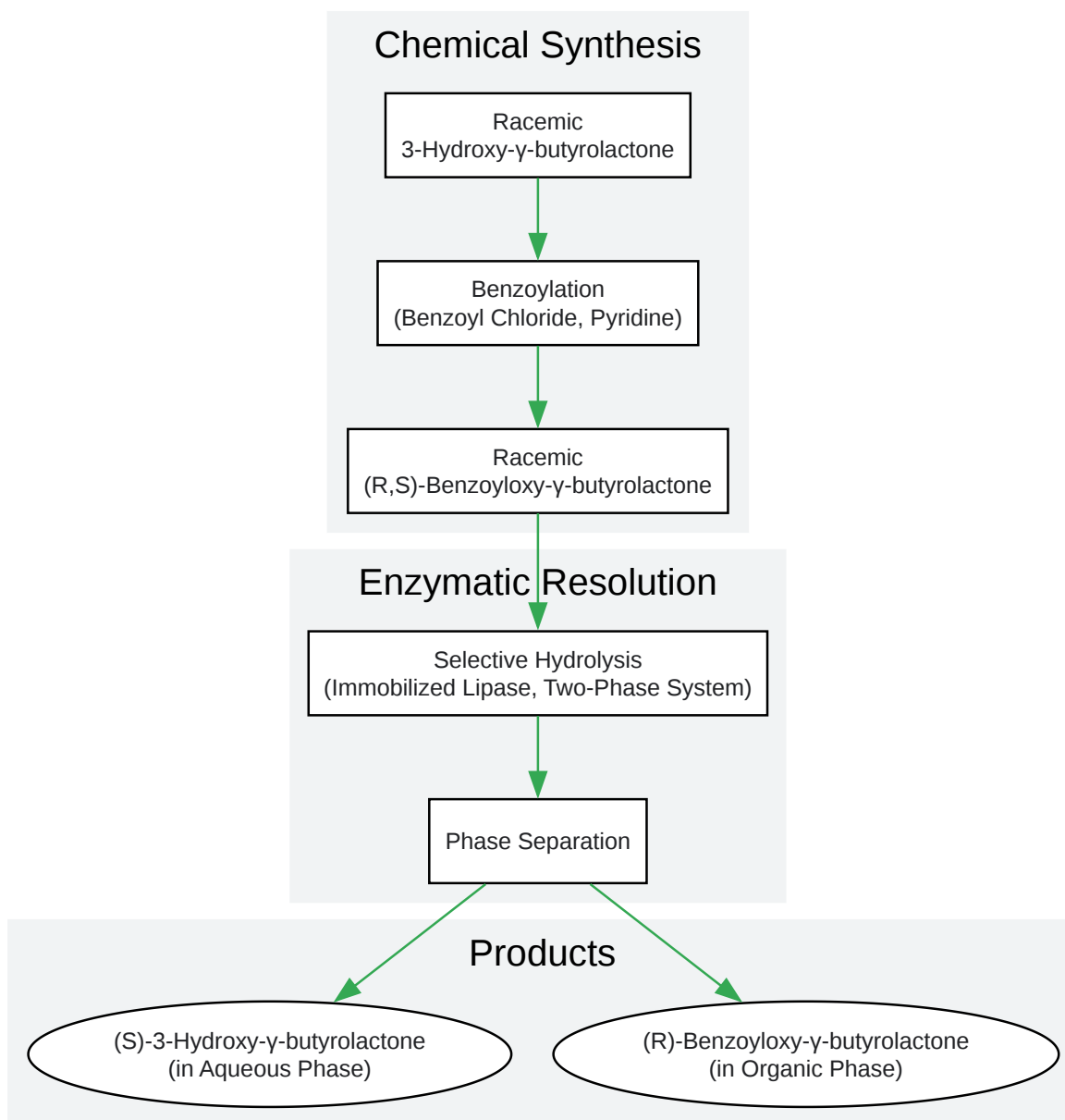
- (S)-Enantiomer: It is a key intermediate for synthesizing prominent drugs such as the cholesterol-lowering medication Atorvastatin (Lipitor®) and the antibiotic Linezolid (Zyvox®).  
[4]
- $\gamma$ -Butyrolactones (GBLs) in Nature: The  $\gamma$ -butyrolactone scaffold is a privileged structure found in many natural products with a broad spectrum of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[9][10]
- Metabolic Fate: In vivo,  $\gamma$ -butyrolactone can be converted to  $\gamma$ -hydroxybutyrate (GHB) by lactonases. GHB is a neurotransmitter and central nervous system depressant.[11]

Below is a diagram illustrating the metabolic conversion of GBL to GHB.

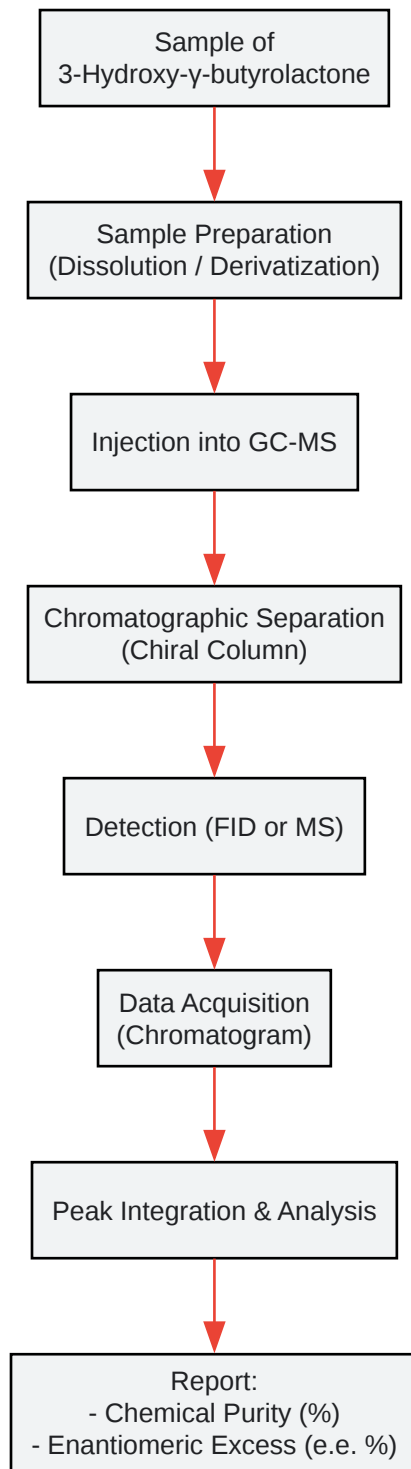
## Metabolic Conversion of GBL to GHB



## Chemoenzymatic Synthesis Workflow



## Analytical Workflow for Purity Determination

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